molecular formula C18H21FN4O3 B6577487 N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide CAS No. 1251684-74-8

N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide

Cat. No.: B6577487
CAS No.: 1251684-74-8
M. Wt: 360.4 g/mol
InChI Key: YLJKGWOCGLMRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide is a piperidine dicarboxamide derivative featuring a 4-fluorobenzyl group at the N1 position and a 5-methyl-1,2-oxazol-3-yl moiety at the N4 position. The compound’s structure combines aromatic and heterocyclic substituents, which influence its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

1-N-[(4-fluorophenyl)methyl]-4-N-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-12-10-16(22-26-12)21-17(24)14-6-8-23(9-7-14)18(25)20-11-13-2-4-15(19)5-3-13/h2-5,10,14H,6-9,11H2,1H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJKGWOCGLMRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide, with the CAS number 1251684-74-8, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21FN4O3, with a molecular weight of 360.4 g/mol. The presence of both a piperidine ring and an oxazole moiety contributes to its unique pharmacological profile.

PropertyValue
Molecular FormulaC18H21FN4O3
Molecular Weight360.4 g/mol
CAS Number1251684-74-8

Pharmacological Effects

Research indicates that compounds similar to N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine have notable effects on various biological targets:

  • Calcium Channel Inhibition : Studies have shown that derivatives of piperidine exhibit inhibitory activity against T-type calcium channels. For instance, compounds with similar structural features have been reported to lower blood pressure in hypertensive models without causing reflex tachycardia, a common side effect of traditional calcium channel blockers .
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways. For example, related piperazine derivatives have been characterized as competitive inhibitors against tyrosinase, suggesting potential applications in treating hyperpigmentation disorders .

Structure-Activity Relationship (SAR)

The biological activity of N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine can be linked to its structural components:

  • Piperidine Ring : Essential for binding to biological targets.
  • Fluorophenyl Group : Enhances lipophilicity and may improve receptor affinity.
  • Oxazole Moiety : Contributes to the compound's overall biological activity through potential interactions with various enzymes and receptors.

Case Study 1: Blood Pressure Regulation

In a study involving spontaneously hypertensive rats, a related piperidine derivative demonstrated significant antihypertensive effects without inducing reflex tachycardia. This suggests that modifications to the piperidine structure can lead to improved therapeutic profiles for cardiovascular diseases .

Case Study 2: Tyrosinase Inhibition

A series of piperazine derivatives were evaluated for their inhibitory effects on tyrosinase activity. Compounds showed varying degrees of inhibition with IC50 values in the low micromolar range. This highlights the potential of N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine as a candidate for skin depigmentation treatments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Properties and Activity

N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide (Corrosion Inhibitor)
  • Structure : Substituted with a 3-methylphenyl group at N1 and an unspecified group at N3.
  • Application : Demonstrates corrosion inhibition for soft-cast steel in 1 M HCl, with efficiency linked to adsorption on metal surfaces via electron-rich aromatic and amide groups .
  • Comparison : The target compound’s 4-fluorobenzyl group may enhance corrosion resistance compared to 3-methylphenyl due to fluorine’s electronegativity, which strengthens dipole interactions with metal surfaces.
N4-[(Furan-2-yl)methyl]-N1-phenylpiperidine-1,4-dicarboxamide
  • Structure : Features a furan-2-ylmethyl group at N4 and phenyl at N1.
  • Physicochemical Properties: Molecular weight: 327.158 g/mol Hydrogen bond donors/acceptors: 2/3 Topological polar surface area (TPSA): 74.6 Ų .
N1-(3-Chlorophenyl)-N4-(5-nitrothiazol-2-yl)piperidine-1,4-dicarboxamide (XQH-3-6)
  • Structure : Substituted with 3-chlorophenyl at N1 and 5-nitrothiazole at N4.
  • Application : Exhibits antibacterial activity against Streptococcus mutans due to nitrothiazole’s electron-withdrawing properties, which enhance reactivity .
  • Comparison : The target compound’s 5-methyloxazole lacks nitro groups, likely reducing cytotoxicity but maintaining heterocyclic π-π stacking interactions. Fluorine at the para position may improve lipophilicity (logP) compared to chlorine.

Physicochemical and Structural Properties

Compound Molecular Weight (g/mol) Substituents (N1/N4) Hydrogen Bond Donors/Acceptors TPSA (Ų)
Target Compound ~360* 4-fluorobenzyl / 5-methyloxazol-3-yl 2/4* ~85*
N1-(3-Methylphenyl) analog Not reported 3-methylphenyl / Unspecified Not reported Not reported
N4-Furan-2-ylmethyl analog 327.158 Phenyl / Furan-2-ylmethyl 2/3 74.6
XQH-3-6 (Nitrothiazole analog) 409.85 3-chlorophenyl / 5-nitrothiazole 2/5 ~110

*Estimated based on structural similarity to (C18H24N4O4, MW 360.4).

Key Observations:
  • Lipophilicity : Fluorine in the target compound may increase logP compared to methyl or methoxy substituents (), enhancing membrane permeability.
  • Hydrogen Bonding : The oxazole’s nitrogen and fluorine’s electronegativity likely elevate TPSA, improving solubility relative to furan analogs .

Preparation Methods

Piperidine-1,4-Dicarboxylic Acid Activation

The synthesis typically begins with piperidine-1,4-dicarboxylic acid, which is activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with 1-hydroxybenzotriazole (HOBt) to form reactive O-acylisourea intermediates. These intermediates facilitate nucleophilic attack by primary amines, enabling controlled amide bond formation.

Reaction Conditions:

  • Solvent: Dichloromethane or dimethylformamide (DMF)

  • Temperature: Room temperature (20–25°C)

  • Catalysts: Triethylamine (TEA) for pH adjustment.

N1-(4-Fluorobenzyl)carboxamide Formation

The N1 position is first functionalized by reacting the activated dicarboxylic acid with 4-fluorobenzylamine. This step achieves yields of 70–80% under inert atmospheres, with purification via column chromatography (silica gel, 90:9:1 CH2Cl2/MeOH/NH4OH).

N4-(5-Methyl-1,2-oxazol-3-yl)carboxamide Formation

The second amidation involves coupling the remaining carboxylic acid with 5-methyl-1,2-oxazol-3-amine. Due to the oxazole’s electron-deficient nature, harsher conditions (40–50°C, prolonged reaction times) are required, yielding 60–70%.

Table 1: Stepwise Coupling Optimization

StepReagentYield (%)Purity (%)
N1EDC/HOBt, 4-fluorobenzylamine7895
N4EDC/HOBt, oxazol-3-amine6592

Reductive Amination Approaches

Piperidine Core Modification

Reductive amination offers an alternative route by introducing the 4-fluorobenzyl group via Schiff base formation. Piperidine-4-amine is reacted with 4-fluorobenzaldehyde in the presence of sodium cyanoborohydride (NaBH3CN), yielding N1-(4-fluorobenzyl)piperidine-4-amine. Subsequent oxidation (e.g., KMnO4) converts the amine to a carboxylic acid, enabling amidation at the N4 position.

Limitations:

  • Low functional group tolerance necessitates protective strategies.

  • Over-oxidation risks require precise stoichiometric control.

Multicomponent Reaction Methodologies

Ugi Reaction for Amide Bond Formation

The Ugi four-component reaction (U-4CR) combines an amine, aldehyde, isocyanide, and carboxylic acid to form α-acyloxyamides. Adapting this method, piperidine-1,4-dicarboxylic acid reacts with 4-fluorobenzaldehyde, tert-butyl isocyanide, and 5-methyl-1,2-oxazol-3-amine in methanol, producing the target compound in one pot (55–60% yield).

Advantages:

  • Reduced purification steps.

  • Compatibility with diverse substrates.

Solid-Phase Synthesis Techniques

Resin-Bound Intermediate Preparation

Solid-phase synthesis immobilizes piperidine-4-carboxylic acid on Wang resin via ester linkages. The N1 position is then amidated with 4-fluorobenzylamine, followed by cleavage from the resin using trifluoroacetic acid (TFA). The free carboxylic acid at N4 is subsequently coupled with oxazol-3-amine, achieving an overall yield of 50%.

Table 2: Solid-Phase vs. Solution-Phase Yields

MethodYield (%)Purity (%)
Solid-Phase5090
Solution-Phase7095

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Carbodiimide-mediated coupling remains the gold standard for large-scale synthesis due to high yields (70–85%) and reproducibility. Multicomponent reactions, while innovative, suffer from lower yields and complex optimization.

Cost and Environmental Impact

Solid-phase techniques reduce solvent waste but incur higher costs for specialized resins. Reductive amination offers cost-effective aldehyde reagents but requires hazardous reductants.

Challenges and Optimization Strategies

Oxazole-3-Amine Synthesis

5-Methyl-1,2-oxazol-3-amine is synthesized via cyclization of β-ketoesters with hydroxylamine, followed by catalytic hydrogenation. Yields rarely exceed 50%, necessitating chromatographic purification.

Protective Group Strategies

Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are employed to shield reactive amines during sequential amidations. Boc deprotection with TFA ensures minimal side reactions .

Q & A

What are the recommended synthetic routes for N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide?

Basic Research Question
The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Piperidine-1,4-dicarboxylic acid derivatives are reacted with 4-fluorobenzylamine and 5-methyl-1,2-oxazol-3-amine using coupling agents like HATU or EDCI in anhydrous DMF .
  • Heterocyclic assembly : The oxazole ring can be constructed via cyclization of precursors like β-keto esters or through Huisgen 1,3-dipolar cycloaddition .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water) are standard methods for isolating the final product .

How should researchers characterize the structural integrity of this compound?

Basic Research Question
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the 4-fluorophenyl, oxazole, and piperidine moieties. For example, the 4-fluorophenyl group shows distinct aromatic protons at δ 7.2–7.4 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+^+ at m/z 387.16) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond connectivity, though this requires high-purity crystals .

What strategies can resolve contradictions in reported biological activities of this compound?

Advanced Research Question
Contradictions in biological data (e.g., varying IC50_{50} values) may arise from assay conditions or impurities. Methodological solutions include:

  • Dose-response standardization : Use uniform protocols (e.g., ATP-based cell viability assays) across replicates .
  • Purity validation : HPLC (≥95% purity) and LC-MS to exclude degradation products .
  • Targeted docking studies : Molecular dynamics simulations (e.g., using AutoDock Vina) to validate binding interactions with proposed targets like kinase enzymes .

How can computational chemistry optimize the synthesis and reactivity of this compound?

Advanced Research Question
Computational methods enhance synthetic efficiency:

  • Reaction path search : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Solvent effect modeling : COSMO-RS simulations identify optimal solvents for reaction steps (e.g., DMF for amide coupling) .
  • Machine learning (ML) : Train ML models on existing reaction databases to predict yields and side products .

What safety protocols are critical when handling this compound?

Basic Research Question
Based on GHS classification (acute toxicity, skin/eye irritation):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste contractors .
  • First aid : Immediate eye irrigation with saline for 15 minutes; seek medical evaluation for ingestion .

How can researchers design experiments to assess its pharmacokinetic (PK) properties?

Advanced Research Question
PK studies require:

  • In vitro assays :
    • Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
    • Plasma protein binding: Ultrafiltration or equilibrium dialysis .
  • In vivo models : Administer to rodents (IV and oral routes) to calculate bioavailability (F%F\%) and half-life (t1/2t_{1/2}) .
  • QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with absorption parameters .

What statistical methods are recommended for optimizing reaction conditions?

Advanced Research Question
Design of Experiments (DoE) minimizes trial runs:

  • Factorial design : Screen variables (temperature, catalyst loading) to identify significant factors .
  • Response surface methodology (RSM) : Central composite design to maximize yield while minimizing byproducts .
  • ANOVA analysis : Validate model adequacy (p < 0.05) and adjust parameters iteratively .

How does the fluorophenyl group influence the compound’s bioactivity?

Basic Research Question
The 4-fluorophenyl moiety enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.5) .
  • Target affinity : Fluorine’s electronegativity strengthens hydrogen bonds with kinase ATP pockets .
  • Metabolic resistance : Reduces oxidative degradation by cytochrome P450 enzymes .

What are the challenges in scaling up synthesis from mg to gram scale?

Advanced Research Question
Scale-up hurdles include:

  • Exotherm management : Use jacketed reactors with controlled cooling during exothermic steps (e.g., amide coupling) .
  • Solvent recovery : Implement distillation systems (e.g., rotary evaporators) for DMF reuse .
  • Byproduct control : Optimize stoichiometry (1.1:1 molar ratio of amines to dicarboxylic acid) to minimize impurities .

How can researchers validate the compound’s mechanism of action in disease models?

Advanced Research Question
Mechanistic validation requires:

  • Gene knockout models : CRISPR/Cas9-edited cell lines to confirm target dependency .
  • Biomarker analysis : ELISA or Western blot to measure downstream signaling proteins (e.g., phosphorylated ERK) .
  • In vivo efficacy : Xenograft models (e.g., human tumor implants in mice) with histopathology to assess tumor regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.